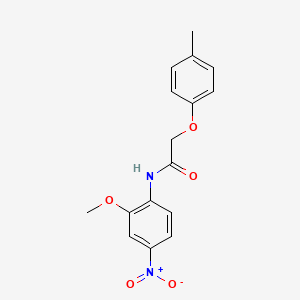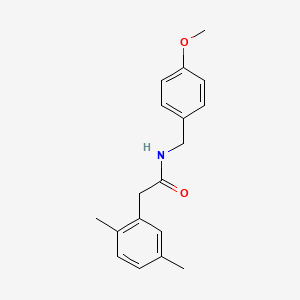
bis(3-methylphenyl) (4-chlorophenyl)amidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate, also known as O-ethyl O-(3-methyl-4-chlorophenyl) phenylphosphonothioate, is a chemical compound used in scientific research. It is a type of organophosphate compound that has been studied for its potential use as an insecticide and acaricide.
Applications De Recherche Scientifique
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate has been studied for its potential use as an insecticide and acaricide. It has been shown to have insecticidal activity against a variety of insects, including mosquitoes, cockroaches, and aphids. It has also been shown to have acaricidal activity against ticks and mites.
Mécanisme D'action
The mechanism of action of bis(3-methylphenyl) (4-chlorophenyl)amidophosphate involves inhibition of acetylcholinesterase, an enzyme that is essential for proper nervous system function in insects and other animals. Inhibition of this enzyme leads to accumulation of acetylcholine in the nervous system, which can cause paralysis and death.
Biochemical and Physiological Effects:
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate has been shown to have acute toxicity in laboratory animals, with symptoms including tremors, convulsions, and respiratory failure. It has also been shown to have subchronic and chronic toxicity, with effects on the liver, kidneys, and nervous system. In humans, exposure to organophosphate compounds has been associated with neurological symptoms, such as headaches, dizziness, and memory problems.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate has advantages and limitations for use in laboratory experiments. One advantage is its high potency as an insecticide and acaricide, which allows for lower concentrations to be used in experiments. However, its toxicity to humans and other animals can limit its use in certain types of experiments, and precautions must be taken to ensure proper handling and disposal.
Orientations Futures
Future research on bis(3-methylphenyl) (4-chlorophenyl)amidophosphate could focus on several areas, including:
- Development of new synthesis methods that are more efficient and environmentally friendly
- Investigation of the compound's potential as a tool for studying the nervous system in insects and other animals
- Exploration of the compound's potential as a treatment for parasitic infections in animals and humans
- Evaluation of the compound's toxicity and potential for environmental contamination in field studies
Conclusion:
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate is a chemical compound with potential applications in scientific research as an insecticide and acaricide. Its mechanism of action involves inhibition of acetylcholinesterase, and it has been shown to have acute, subchronic, and chronic toxicity in laboratory animals. Despite its limitations, future research on this compound could lead to new insights into the nervous system and potential treatments for parasitic infections.
Méthodes De Synthèse
Bis(3-methylphenyl) (4-chlorophenyl)amidophosphate can be synthesized through a reaction between bis(3-methylphenyl) (4-chlorophenyl)amidophosphate O-(3-methyl-4-chlorophenyl) phenylphosphonochloridothioate and ammonia in the presence of a base. The resulting compound is a white crystalline solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClNO3P/c1-15-5-3-7-19(13-15)24-26(23,22-18-11-9-17(21)10-12-18)25-20-8-4-6-16(2)14-20/h3-14H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQNXYUWEFJJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(NC2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClNO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(3-methylphenoxy)phosphoryl-4-chloroaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5155186.png)
![3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5155205.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5155219.png)

![N-{[(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B5155226.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)

![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)


![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5155288.png)